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molecular formula C16H27BN2O3 B1320852 N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine CAS No. 918643-56-8

N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine

Cat. No. B1320852
M. Wt: 306.2 g/mol
InChI Key: QWJUJXPYTLOKRL-UHFFFAOYSA-N
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Patent
US09428503B2

Procedure details

On a larger scale, 8-bromo-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (1700.1 g) was suspended in EtOH (20.4 L) in a 50 L vessel then K2CO3 (1948.7 g) and N,N-dimethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine (1731.4 g) added. EtOH (6.8 L) and purified water (5.1 L) were added to the mixture followed by the addition chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (37.3 g). The mixture was heated to reflux (77-80° C.) and stirred for 30 mins at reflux then cooled to 20° C. prior to being distilled under reduced pressure to a volume of 12.6 L. The batch was then cooled to 15-25° C. and purified water (19.9 L) added. The batch was stirred for 1 h 5 mins, filtered and the filter cake washed with purified water (3×3.7 L) then dried under vacuum at 40° C. to afford crude desired material (1978 g, 91.3%). The reaction was repeated on a similar scale to deliver a further 2084 g of crude material. The purification of the crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (2066.9 g) was carried out in 6 portions of 350 g or less. Crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (350.1 g) was charged to a 10 L flask with EtOH (7.7 L) and heated until a solution was formed (68-73° C.). Activated charcoal (35 g) was added and the solution stirred at 70-75° C. for 1 h. The hot solution was filtered using a porosity 3 sinter funnel through a celite pad (˜40 g) in small portions to ensure the product stayed in solution. The celite pad was washed with hot EtOH (2 L) to remove any residual product, on the celite and the initial filtrate charged to the vessel and the wash filtrate was stored in a carboy. This process was repeated with the remaining portions of crude material. After completion of the 6 hot titrations carried out over 2 days the filtrate in the vessel was distilled under reduced pressure until the remaining filtrate (held in a carboy) could be added. The batch was then heated until a solution was formed (69° C.) and the distillation was then continued until the volume in the vessel was equal to 5 volumes of the input material (maximum distillation batch temperature=55° C.). The distillation was stopped and the batch cooled to 5-15° C., filtered, washed with EtOH (2.3 L) and dried to give the pure desired product (1926 g, 93.2% yield).
Name
8-bromo-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one
Quantity
1700.1 g
Type
reactant
Reaction Step One
Name
Quantity
20.4 L
Type
solvent
Reaction Step One
Name
Quantity
1948.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
2084 g
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Yield
93.2%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[N:8]=[CH:7][C:6]3[N:12]([CH3:22])[C:13](=[O:21])[N:14]([CH:15]4[CH2:20][CH2:19][O:18][CH2:17][CH2:16]4)[C:5]=3[C:4]=2[CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH3:29][N:30]([CH3:50])[CH2:31][CH2:32][CH2:33][O:34][C:35]1[CH:40]=[CH:39][C:38](B2OC(C)(C)C(C)(C)O2)=[CH:37][N:36]=1.C>CCO>[CH3:50][N:30]([CH3:29])[CH2:31][CH2:32][CH2:33][O:34][C:35]1[N:36]=[CH:37][C:38]([C:2]2[CH:11]=[CH:10][C:9]3[N:8]=[CH:7][C:6]4[N:12]([CH3:22])[C:13](=[O:21])[N:14]([CH:15]5[CH2:20][CH2:19][O:18][CH2:17][CH2:16]5)[C:5]=4[C:4]=3[CH:3]=2)=[CH:39][CH:40]=1 |f:1.2.3|

Inputs

Step One
Name
8-bromo-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one
Quantity
1700.1 g
Type
reactant
Smiles
BrC1=CC=2C3=C(C=NC2C=C1)N(C(N3C3CCOCC3)=O)C
Name
Quantity
20.4 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1948.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1731.4 g
Type
reactant
Smiles
CN(CCCOC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C)C
Step Three
Name
crude material
Quantity
2084 g
Type
reactant
Smiles
Step Four
Name
Quantity
35 g
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
stirred for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
EtOH (6.8 L) and purified water (5.1 L)
ADDITION
Type
ADDITION
Details
were added to the mixture
ADDITION
Type
ADDITION
Details
followed by the addition chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (37.3 g)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 20° C.
DISTILLATION
Type
DISTILLATION
Details
to being distilled under reduced pressure to a volume of 12.6 L
TEMPERATURE
Type
TEMPERATURE
Details
The batch was then cooled to 15-25° C.
CUSTOM
Type
CUSTOM
Details
purified water (19.9 L)
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
The batch was stirred for 1 h 5 mins
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with purified water (3×3.7 L)
CUSTOM
Type
CUSTOM
Details
then dried under vacuum at 40° C.
CUSTOM
Type
CUSTOM
Details
to afford crude desired material (1978 g, 91.3%)
CUSTOM
Type
CUSTOM
Details
The purification of the crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (2066.9 g)
ADDITION
Type
ADDITION
Details
Crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (350.1 g) was charged to a 10 L flask with EtOH (7.7 L)
TEMPERATURE
Type
TEMPERATURE
Details
heated until a solution
CUSTOM
Type
CUSTOM
Details
was formed (68-73° C.)
STIRRING
Type
STIRRING
Details
the solution stirred at 70-75° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
WASH
Type
WASH
Details
The celite pad was washed with hot EtOH (2 L)
CUSTOM
Type
CUSTOM
Details
to remove any residual product
ADDITION
Type
ADDITION
Details
on the celite and the initial filtrate charged to the vessel
WAIT
Type
WAIT
Details
After completion of the 6 hot titrations carried out over 2 days
Duration
2 d
DISTILLATION
Type
DISTILLATION
Details
the filtrate in the vessel was distilled under reduced pressure until the remaining filtrate (
ADDITION
Type
ADDITION
Details
could be added
TEMPERATURE
Type
TEMPERATURE
Details
The batch was then heated until a solution
CUSTOM
Type
CUSTOM
Details
was formed (69° C.)
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
was equal to 5 volumes of the input material (maximum distillation batch temperature=55° C.)
DISTILLATION
Type
DISTILLATION
Details
The distillation
TEMPERATURE
Type
TEMPERATURE
Details
the batch cooled to 5-15° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with EtOH (2.3 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(CCCOC1=CC=C(C=N1)C1=CC=2C3=C(C=NC2C=C1)N(C(N3C3CCOCC3)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1926 g
YIELD: PERCENTYIELD 93.2%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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